![molecular formula C21H18O5 B2446872 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 929413-78-5](/img/structure/B2446872.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a derivative of benzofuran and has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes and other relevant pharmacological activities.
Structure and Synthesis
The compound's structure features a benzofuran core with a dioxole moiety and an alkenyl ether side chain. Its synthesis has been reported through various methods, including solventless condensation techniques using clay catalysts, which enhance yield and reduce environmental impact . The structural integrity has been confirmed through X-ray crystallography, revealing bond lengths and angles consistent with theoretical predictions .
1. Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) is an important enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are particularly valuable in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Recent studies have demonstrated that derivatives similar to the target compound exhibit potent MAO-B inhibitory activity:
- IC50 Values : Compounds related to benzofuran derivatives showed IC50 values as low as 0.004 µM for MAO-B inhibition, indicating strong potency .
- Mechanism of Action : These compounds act as reversible inhibitors, restoring enzyme activity upon dialysis, which is beneficial for therapeutic applications .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Research indicates that certain benzofuran derivatives can inhibit lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages, suggesting a mechanism for reducing inflammation .
Case Study 1: MAO-B Inhibition
A series of studies focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that specific substitutions enhance MAO-B inhibitory activity. For instance, compounds with no carbon linkers between biaryl units exhibited lower activity compared to those with para-substitutions .
Compound | IC50 (µM) | Selectivity |
---|---|---|
Compound A | 0.004 | MAO-B |
Compound B | 0.586 | MAO-A |
Compound C | >100 | MAO-A |
Case Study 2: Anti-inflammatory Effects
In vitro experiments have shown that certain derivatives can effectively reduce ROS levels in macrophages stimulated by LPS. This suggests potential applications in managing inflammatory conditions.
Compound | ROS Inhibition (%) |
---|---|
Compound D | 75% |
Compound E | 60% |
Wissenschaftliche Forschungsanwendungen
Recent studies have highlighted the compound's role as a DRAK2 inhibitor , which is significant in diabetes treatment. DRAK2 (Death-associated protein kinase 2) is implicated in the apoptosis of pancreatic beta cells. In vitro studies demonstrated that derivatives of benzofuran-3(2H)-one, including compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, exhibited protective effects against beta-cell apoptosis with IC50 values as low as 0.25 μM . This suggests that such compounds could be developed into therapeutic agents for diabetes management.
Synthetic Methodologies
The synthesis of benzofuran derivatives has been extensively documented, showcasing various methods that can be adapted to produce this compound. For instance, regioselective synthesis techniques have been developed to create complex substitution patterns in benzofuranones using nitroalkenes . Additionally, clay catalysis under microwave irradiation has been employed for solventless condensation reactions involving benzofuran derivatives, yielding high product yields (around 80%) .
DRAK2 Inhibitors and Diabetes
A study focused on a series of benzofuran derivatives demonstrated their potential as DRAK2 inhibitors. The research indicated that these compounds could protect pancreatic beta cells from apoptosis, suggesting their utility in diabetes treatment. The structure–activity relationship (SAR) studies revealed modifications that enhanced potency and selectivity against various kinases .
Antimicrobial Activity
Another investigation into the antimicrobial properties of benzofuran derivatives showed promising results against various pathogens. Compounds derived from similar scaffolds exhibited significant antibacterial and antifungal activities, with some derivatives demonstrating inhibition zones exceeding 20 mm against strains like Staphylococcus aureus and Escherichia coli . This positions these compounds as potential candidates for developing new antimicrobial agents.
Aurones and Drug Design
Aurones, which are structurally related to benzofurans, have been explored for their inhibitory effects on alkaline phosphatases (APs). The synthesized analogs based on aurone structures showed excellent inhibitory activity and favorable pharmacokinetic properties according to ADMET analysis, indicating their potential as lead compounds in drug design .
Eigenschaften
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-13(2)7-8-23-15-4-5-16-18(11-15)26-20(21(16)22)10-14-3-6-17-19(9-14)25-12-24-17/h3-7,9-11H,8,12H2,1-2H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZNJZKTIYGGY-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.